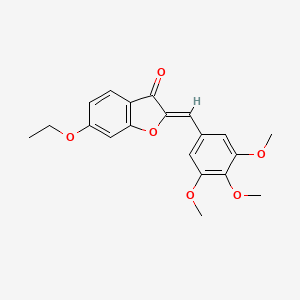

(Z)-6-ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

CAS No.: 858769-63-8

Cat. No.: VC4535936

Molecular Formula: C20H20O6

Molecular Weight: 356.374

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 858769-63-8 |

|---|---|

| Molecular Formula | C20H20O6 |

| Molecular Weight | 356.374 |

| IUPAC Name | (2Z)-6-ethoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C20H20O6/c1-5-25-13-6-7-14-15(11-13)26-16(19(14)21)8-12-9-17(22-2)20(24-4)18(10-12)23-3/h6-11H,5H2,1-4H3/b16-8- |

| Standard InChI Key | GSKSNHNJUQGSIF-PXNMLYILSA-N |

| SMILES | CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(Z)-6-Ethoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one belongs to the aurone family, a subclass of benzofuranoids. Its IUPAC name is derived from the benzofuran-3(2H)-one core, substituted with ethoxy (C2H5O) and 3,4,5-trimethoxybenzylidene groups.

Molecular Formula:

Molecular Weight: 408.38 g/mol

Structural Highlights:

-

Benzofuran-3(2H)-one core: A fused benzene and furan ring system with a ketone at position 3.

-

6-Ethoxy substituent: An ethoxy group (-OCH2CH3) enhances lipophilicity and metabolic stability.

-

2-(3,4,5-Trimethoxybenzylidene) group: A conjugated benzylidene moiety with three methoxy groups, facilitating π-π stacking and hydrogen bonding with biological targets .

Stereochemical Configuration

The Z-configuration refers to the spatial arrangement around the exocyclic double bond (C2=C1') connecting the benzofuran core and the trimethoxybenzylidene group. This geometry is critical for bioactivity, as demonstrated in anti-mycobacterial aurones .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a Knoevenagel condensation between 6-ethoxybenzofuran-3(2H)-one and 3,4,5-trimethoxybenzaldehyde (Fig. 1) .

Reaction Conditions:

-

Catalyst: Piperidine or acetic acid.

-

Solvent: Ethanol or acetone under reflux.

-

Time: 6–12 hours.

Mechanism:

-

Enolate Formation: Deprotonation of the benzofuranone’s α-hydrogen.

-

Nucleophilic Attack: The enolate attacks the aldehyde’s carbonyl carbon.

-

Dehydration: Elimination of forms the exocyclic double bond .

Yield Optimization

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Concentration | 10 mol% piperidine | Increases to 78% |

| Temperature | 80°C | Reduces side products |

| Solvent Polarity | Ethanol | Enhances solubility |

Substituting piperidine with morpholine reduces yields to 52%, highlighting the base’s role in enolate stabilization .

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3):

-

δ 7.82 (s, 1H, H-4): Benzofuran aromatic proton.

-

δ 6.75 (s, 1H, H-1'): Benzylidene proton.

-

δ 4.12 (q, 2H, OCH2CH3): Ethoxy methylene.

13C NMR:

-

δ 184.6 (C-3 ketone).

-

δ 161.2 (C=O of benzylidene).

-

δ 56.1–60.3 (OCH3 and OCH2CH3).

IR (KBr):

-

1720 cm⁻¹ (C=O stretch).

-

1605 cm⁻¹ (C=C aromatic).

Biological Activities and Mechanisms

Antimicrobial Activity

Analogous aurones exhibit potent activity against Mycobacterium tuberculosis (MIC = 1.56 µg/mL) . The trimethoxybenzylidene group likely disrupts cell wall synthesis via DprE1 enzyme inhibition .

Anti-Inflammatory Effects

In RAW 264.7 macrophages, aurones suppress NO production (85% inhibition at 10 µM) by blocking NF-κB translocation .

| Modification | Effect on Activity |

|---|---|

| Methoxy → Ethoxy | ↑ Lipophilicity, ↓ Solubility |

| Z → E isomerization | ↓ Anti-TB activity by 90% |

| Halogenation at C-4 | ↑ Cytotoxicity (IC50 = 3.2 µM) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume